molecular formula C13H9ClO3 B6378319 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% CAS No. 1261969-29-2

5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95%

Cat. No. B6378319
CAS RN: 1261969-29-2
M. Wt: 248.66 g/mol
InChI Key: XAWAOROGXMKRFC-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% (5-CHF-95) is a phenolic compound that has been used in various scientific research applications. It is commonly used as a reagent for the synthesis of other compounds, as well as for its biochemical and physiological effects.

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in a wide range of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the mechanism of action of drugs. It has also been used to study the effects of environmental pollutants on the environment. Additionally, it has been used in the synthesis of other compounds, such as polymers and organic compounds.

Mechanism of Action

5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to act as an antioxidant and anti-inflammatory agent. It acts by scavenging free radicals and reducing inflammation. Additionally, it has been found to inhibit the activity of enzymes involved in the production of pro-inflammatory molecules.
Biochemical and Physiological Effects
5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have a protective effect against oxidative stress and to reduce inflammation. It has also been found to reduce the production of pro-inflammatory molecules and to reduce the production of reactive oxygen species. Additionally, it has been found to have a protective effect against DNA damage and to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in lab experiments is that it is a relatively inexpensive and easy to use reagent. Additionally, it has a high purity level, which makes it suitable for use in a variety of research applications. However, one limitation of using 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is that it is not suitable for use in clinical trials due to its potential side effects.

Future Directions

There are a number of potential future directions for the use of 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in scientific research. These include further studies into its protective effects against oxidative stress and inflammation, as well as its potential therapeutic benefits. Additionally, further research could be conducted into its potential applications in the synthesis of other compounds and its potential use in the treatment of diseases. Finally, further research could be conducted into the effects of environmental pollutants on the environment and the potential use of 5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% in the protection against these pollutants.

Synthesis Methods

5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol, 95% is synthesized by reacting 2-chloro-5-hydroxybenzaldehyde with formic acid in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The purity of the product is determined by HPLC and is usually around 95%.

properties

IUPAC Name

4-(2-chloro-5-hydroxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-12-4-3-10(16)6-11(12)8-1-2-9(7-15)13(17)5-8/h1-7,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWAOROGXMKRFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)O)Cl)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685207
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-5-hydroxyphenyl)-2-formylphenol

CAS RN

1261969-29-2
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3,5′-dihydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261969-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3,5'-dihydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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